Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis Research efforts have been dedicated to synthesizing and analyzing structures related to Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate. Studies involving heterocyclic derivative syntheses through palladium-catalyzed oxidative cyclization-alkoxycarbonylation indicate the formation of complex molecules like dihydropyridinone, and tetrahydropyridinedione derivatives under specific conditions, showcasing the compound's versatility in organic synthesis Bacchi et al., 2005. Additionally, synthesis approaches have evolved to produce various thiophene derivatives, highlighting the compound's role in developing molecules with potential anti-inflammatory and antibacterial properties Vasu et al., 2005.
Biological Activity and Applications Research has also focused on the biological activity of thiophene derivatives, indicating their potential as anti-proliferative agents. For instance, studies on 5-alkyl-2-amino-3-methylcarboxylate thiophenes have demonstrated pronounced anti-proliferative activity and tumor cell selectivity, suggesting their application in cancer treatment Thomas et al., 2017. This line of research underscores the therapeutic potential of Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate derivatives, particularly in oncology.
Material Science and Electrochemistry The compound and its derivatives have been explored in material science, particularly in the synthesis of conductive polymers. Research on polythiophenes and polyselenophenes synthesized from thiophene derivatives substituted at the 3-position shows their application in creating electrically conductive materials Dian et al., 1986. These findings indicate the potential use of Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate derivatives in developing new materials with electrical conductivity.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology and have been used for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the lipophilicity of a compound can influence its bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the environment can influence the effectiveness of many compounds .
Safety and Hazards
Future Directions
The future directions for research on “Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .
properties
IUPAC Name |
methyl 3-[(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-16-7-8(10(20-2)6-11(16)17)13(18)15-9-4-5-22-12(9)14(19)21-3/h4-7H,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNBJUSSJJOTEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=C(SC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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